molecular formula C11H20O B14667564 4-Tert-butyl-1-methylcyclohex-3-en-1-ol CAS No. 37720-57-3

4-Tert-butyl-1-methylcyclohex-3-en-1-ol

Cat. No.: B14667564
CAS No.: 37720-57-3
M. Wt: 168.28 g/mol
InChI Key: GCPOSRRAKYHGGY-UHFFFAOYSA-N
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Description

4-Tert-butyl-1-methylcyclohex-3-en-1-ol is an organic compound with the molecular formula C11H20O It is a cyclohexene derivative with a tert-butyl group and a methyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-1-methylcyclohex-3-en-1-ol can be achieved through several methods. One common approach involves the hydrogenation of 4-tert-butyl-1-methylcyclohex-3-en-1-one using a suitable catalyst. Another method includes the reduction of 4-tert-butyl-1-methylcyclohex-3-en-1-one using sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes using palladium or platinum catalysts. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-1-methylcyclohex-3-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: 4-tert-butyl-1-methylcyclohex-3-en-1-one

    Reduction: 4-tert-butyl-1-methylcyclohexane

    Substitution: Various substituted cyclohexenes depending on the reagent used

Mechanism of Action

The mechanism of action of 4-Tert-butyl-1-methylcyclohex-3-en-1-ol involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons, resulting in the formation of reduced products . The specific molecular targets and pathways depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-1-methylcyclohex-3-en-1-ol is unique due to the presence of both a tert-butyl group and a methyl group on the cyclohexene ring, along with a hydroxyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

37720-57-3

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

4-tert-butyl-1-methylcyclohex-3-en-1-ol

InChI

InChI=1S/C11H20O/c1-10(2,3)9-5-7-11(4,12)8-6-9/h5,12H,6-8H2,1-4H3

InChI Key

GCPOSRRAKYHGGY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=CC1)C(C)(C)C)O

Origin of Product

United States

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